![molecular formula C13H10Cl2N2O4S B2400929 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 732272-32-1](/img/structure/B2400929.png)
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
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Overview
Description
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid is a chlorinated sulfamoylbenzoic acid . It has a molecular weight of 361.2 .
Synthesis Analysis
The synthesis of this compound involves the chlorosulfonation of 2,4-dichloro benzoic acid followed by reaction with corresponding anilines/amines .Molecular Structure Analysis
The molecular formula of this compound is C13H10Cl2N2O4S . The InChI code is 1S/C13H10Cl2N2O4S/c14-10-6-11 (15)12 (5-9 (10)13 (18)19)22 (20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2, (H,18,19) .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a storage temperature of room temperature .Scientific Research Applications
Molecular Assembly and Crystal Structure
- The compound has been observed in molecular assemblies, such as in co-crystals, where it contributes to the formation of extended ribbons through hydrogen bonding, highlighting its potential in crystal engineering and materials science (Lemmerer & Bourne, 2012).
Catalysis and Chemical Synthesis
- The compound plays a role in catalytic processes, such as nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This indicates its significance in facilitating complex chemical transformations, widening its applicability in organic synthesis (Yang et al., 2015).
Antidiabetic Activity
- A variant of this compound has shown promising results in inhibiting major carbohydrate hydrolyzing enzymes, indicating potential antidiabetic activity. This opens avenues for its use in therapeutic contexts, specifically in managing postprandial hyperglycemia and treating diabetes (Thakral & Singh, 2019).
Antimicrobial Properties
- The compound is involved in the synthesis of heterocyclic azlactone and imidazolinone derivatives, which have been studied for their antimicrobial activity. This underscores its potential role in the development of new antimicrobial agents, contributing to the field of infectious diseases (Mistry & Desai, 2005).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSGHQFUUHUXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid |
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